12R-Lox-IN-1

Description

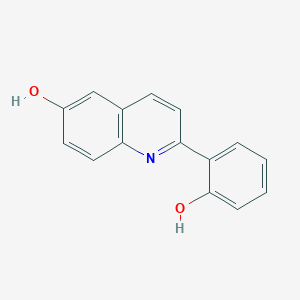

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11NO2 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

2-(2-hydroxyphenyl)quinolin-6-ol |

InChI |

InChI=1S/C15H11NO2/c17-11-6-8-13-10(9-11)5-7-14(16-13)12-3-1-2-4-15(12)18/h1-9,17-18H |

InChI Key |

FSGLFVYHNDDHEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=C2)C=C(C=C3)O)O |

Origin of Product |

United States |

Foundational & Exploratory

12R-Lox-IN-1 mechanism of action in keratinocytes

An In-depth Technical Guide on the Role of 12R-Lipoxygenase (12R-LOX) in Keratinocytes: Implications for the Mechanism of Action of 12R-Lox-IN-1

Introduction

12R-lipoxygenase (12R-LOX), encoded by the ALOX12B gene, is a critical enzyme in keratinocyte biology, playing an essential role in the terminal differentiation of these cells and the formation of a functional epidermal barrier.[1][2][3] This guide provides a comprehensive overview of the known mechanisms of action of 12R-LOX in keratinocytes, its downstream signaling pathways, and its involvement in skin physiology and pathology. Understanding the function of 12R-LOX is paramount for elucidating the mechanism of action of its inhibitors, such as the putative molecule this compound. This document is intended for researchers, scientists, and drug development professionals.

Core Function of 12R-LOX in Keratinocytes

12R-LOX is an epidermis-type lipoxygenase that catalyzes the stereospecific insertion of oxygen into arachidonic acid to form 12R-hydroperoxyeicosatetraenoic acid (12R-HPETE).[1][4] This enzymatic reaction is a key step in a specialized metabolic pathway that is crucial for the proper development and function of the skin barrier.

Role in Epidermal Barrier Formation

The primary and most well-characterized function of 12R-LOX is its contribution to the formation of the corneocyte lipid envelope (CLE), a critical component of the skin's permeability barrier.[5] The enzyme is predominantly expressed in the differentiated keratinocytes of the stratum granulosum.[1]

Deficiency in 12R-LOX, due to mutations in the ALOX12B gene, leads to Autosomal Recessive Congenital Ichthyosis (ARCI), a severe genetic skin disorder characterized by a defective skin barrier.[1][2][3][6] Studies in both humans and mice have demonstrated that the absence of functional 12R-LOX results in:

-

Impaired lipid metabolism and disordered ceramide composition, particularly a decrease in ester-bound ceramides.[1][3]

-

Perturbed assembly and extrusion of lamellar bodies.[1][2][3]

A key mechanistic insight is that 12R-LOX is specifically involved in the covalent cross-linking of the CLE to the proteinaceous corneocyte envelope.[5] In the absence of 12R-LOX, unbound CLEs accumulate, leading to defective post-secretory lipid processing and a compromised skin barrier.[5]

Signaling Pathways Involving 12R-LOX

The downstream signaling cascade initiated by 12R-LOX is part of a novel lipoxygenase pathway in the skin. This pathway involves a sequential enzymatic action with another epidermis-type lipoxygenase, eLOX-3.

As depicted in Figure 1, 12R-LOX converts arachidonic acid into 12R-HPETE. Subsequently, eLOX-3, which functions as a hydroperoxide isomerase, metabolizes 12R-HPETE into a hepoxilin-like epoxyalcohol, specifically 8R-hydroxy-11R,12R-epoxyeicosatrienoic acid.[1] This downstream metabolite is believed to be a critical signaling molecule involved in the terminal differentiation of keratinocytes and the assembly of the skin barrier.[1][4]

Regulation of 12R-LOX Expression

The expression of 12-lipoxygenase (12-LOX), a family to which 12R-LOX belongs, in human keratinocytes can be influenced by various factors, suggesting potential regulatory mechanisms for 12R-LOX as well. For instance, Insulin-like growth factor-II (IGF-II) has been shown to induce 12-LOX mRNA and protein levels through the extracellular signaling-regulated kinase (ERK)-mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[7] Furthermore, UV irradiation has been observed to suppress 12-LOX expression while up-regulating 15-LOX expression in keratinocytes.[8]

Quantitative Data on 12R-LOX and its Effects

The available literature provides some quantitative data related to the expression and function of 12R-LOX.

| Parameter | Organism/Cell Type | Observation | Reference |

| 12R-LOX mRNA size | Human Keratinocytes | Approximately 2.5 kilobases | [9] |

| 12R-HETE Configuration | HeLa cells expressing cloned 12R-LOX | >98% 12R configuration | [9] |

| 12R-LOX Amino Acid Identity | Human | ≤50% identity to other human lipoxygenases | [9] |

| Effect of 12R-LOX Deficiency | Mouse Epidermis | Severe impairment of skin barrier function | [1][2][3] |

Experimental Protocols

Detailed methodologies for studying 12R-LOX can be found in the cited literature. Below are summaries of key experimental protocols.

Generation of 12R-LOX-Deficient Mice

A Cre-loxP system was utilized to generate 12R-LOX-deficient mice. A targeting vector was constructed to flank exon 8 of the Alox12b gene with loxP sites. This exon is critical as it encodes two iron-binding histidines essential for catalytic activity. The construct was electroporated into embryonic stem (ES) cells, followed by G418 selection. To achieve ubiquitous deletion, heterozygous mice were crossed with CMV-Cre transgenic mice.[1][3]

Immunofluorescence Staining for 12R-LOX

To localize 12R-LOX protein in the skin, immunofluorescence staining is performed. A 12R-LOX-specific monoclonal antibody is used to detect the protein in skin sections. In wild-type mice, this reveals prominent and specific staining in the plasma membranes of keratinocytes within the stratum granulosum.[1][3]

Lipid Analysis

To assess the impact of 12R-LOX deficiency on lipid composition, total lipids are extracted from the epidermis. The lipid extracts are then analyzed by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify different ceramide species and other lipids.[1][3]

Conclusion: Implications for this compound

Based on the established role of 12R-LOX, an inhibitor such as this compound would be expected to phenocopy the effects of 12R-LOX deficiency. The primary mechanism of action of this compound in keratinocytes would be the inhibition of 12R-HPETE production from arachidonic acid. This would disrupt the downstream signaling cascade involving eLOX-3 and the formation of hepoxilin-like epoxyalcohols.

The anticipated consequences of this compound activity in keratinocytes include:

-

Impaired Epidermal Barrier Function: By blocking the 12R-LOX pathway, the inhibitor would likely interfere with the formation and integrity of the corneocyte lipid envelope, leading to a compromised skin barrier.

-

Altered Keratinocyte Differentiation: The terminal differentiation program of keratinocytes would likely be disrupted due to the lack of essential downstream signaling molecules.

-

Changes in Lipid Profile: A reduction in ester-bound ceramides and an overall altered lipid composition in the epidermis would be an expected outcome.

In a therapeutic context, this compound could be investigated for conditions where 12-LOX activity is pathologically upregulated, such as in psoriasis, where it is implicated in promoting cell proliferation.[7] Conversely, its use would be contraindicated in conditions characterized by a defective skin barrier. This guide provides the foundational knowledge of 12R-LOX function in keratinocytes, which is essential for the rational design and investigation of its inhibitors.

References

- 1. 12R-lipoxygenase deficiency disrupts epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. researchgate.net [researchgate.net]

- 4. liu.diva-portal.org [liu.diva-portal.org]

- 5. escholarship.org [escholarship.org]

- 6. Mimicking the LOX-Related Autosomal Recessive Congenital Ichthyosis Skin Disease Using a CRISPR-Cas9 System and Unravelling 12S-LOX Function in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insulin-like growth factor-II regulates the 12-lipoxygenase gene expression and promotes cell proliferation in human keratinocytes via the extracellular regulatory kinase and phosphatidylinositol 3-kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 12R-Lox-IN-1 and its Effect on Arachidonic Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

12R-lipoxygenase (12R-Lox) is a critical enzyme in the arachidonic acid (AA) metabolic pathway, catalyzing the conversion of AA to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HPETE). This pathway is implicated in various physiological and pathological processes, particularly in skin biology, where its dysregulation is associated with inflammatory skin diseases such as psoriasis. Consequently, the development of potent and selective 12R-Lox inhibitors is a promising therapeutic strategy. This technical guide focuses on 12R-Lox-IN-1 , a recently identified inhibitor of 12R-Lox. We will delve into its mechanism of action, inhibitory activity, and the experimental methodologies used for its characterization.

Introduction to 12R-Lipoxygenase and Arachidonic Acid Metabolism

Arachidonic acid, a polyunsaturated omega-6 fatty acid, is metabolized through three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. The LOX pathway leads to the production of various bioactive lipid mediators, including leukotrienes and hydroxyeicosatetraenoic acids (HETEs).

The 12-lipoxygenase enzymes exist in two main isoforms, 12S-Lox and 12R-Lox, which produce the corresponding S and R enantiomers of 12-HPETE. 12R-Lox, encoded by the ALOX12B gene, is of particular interest due to its role in epidermal barrier formation and its upregulation in inflammatory skin conditions. The enzymatic product, 12(R)-HPETE, is rapidly reduced to 12(R)-HETE, which can then be further metabolized, contributing to inflammatory cascades.

This compound: A Novel Inhibitor of 12R-Lipoxygenase

Recent research has led to the discovery of a novel class of 2-aryl quinoline derivatives as potent inhibitors of human 12R-lipoxygenase (12R-hLOX). Within this series, the compound identified as This compound (also referred to as compound 4a in the primary literature) has emerged as a significant lead molecule.

Chemical Structure:

This compound is 2-(2-hydroxyphenyl)quinoline.

Image of the chemical structure of 2-(2-hydroxyphenyl)quinoline would be placed here.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound and its analogues was determined using an in vitro enzyme-based assay with recombinant human 12R-Lox. The half-maximal inhibitory concentration (IC50) values were calculated to quantify their efficacy.

| Compound | Target | IC50 (µM)[1] | Selectivity |

| This compound (4a) | 12R-hLOX | 28.25 ± 1.63 | Selective over 12S-hLOX, 15-hLOX, and 15-hLOXB[1] |

| 12R-Lox-IN-2 (7b) | 12R-hLOX | 12.48 ± 2.06 | Selective over 12S-hLOX, 15-hLOX, and 15-hLOXB[1] |

Experimental Protocols

Recombinant Human 12R-Lipoxygenase (12R-hLOX) Expression and Purification

A detailed protocol for obtaining active recombinant 12R-hLOX is crucial for in vitro inhibitor screening.

Objective: To express and purify recombinant human 12R-Lox for use in enzymatic assays.

Methodology:

-

Gene Subcloning: The full-length cDNA of human ALOX12B is subcloned into a suitable expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).

-

Protein Expression: The expression vector is transformed into a suitable bacterial host strain (e.g., E. coli BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 18-20°C) to enhance protein solubility.

-

Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Cell disruption is achieved by sonication on ice.

-

Purification: The soluble fraction containing the His-tagged 12R-hLOX is purified using affinity chromatography (e.g., Ni-NTA resin). The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The target protein is then eluted with a buffer containing a high concentration of imidazole.

-

Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method such as the Bradford assay.

In Vitro 12R-hLOX Enzyme Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against 12R-hLOX.

Objective: To measure the IC50 values of test compounds against recombinant 12R-hLOX.

Principle: The activity of 12R-Lox is measured by monitoring the formation of its product, 12(R)-HPETE, from the substrate arachidonic acid. The product can be detected by its characteristic UV absorbance or by further analysis using HPLC.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl, pH 7.4), the purified recombinant 12R-hLOX enzyme, and the test compound (this compound) at various concentrations.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

Termination and Product Extraction: The reaction is terminated, and the lipid products are extracted using an organic solvent mixture (e.g., chloroform/methanol).

-

Product Quantification: The amount of 12(R)-HETE (the reduced form of 12(R)-HPETE) is quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The peak corresponding to 12-HETE is identified by comparison with a standard, and its area is integrated.

-

IC50 Calculation: The percentage of inhibition at each concentration of the test compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Analysis of 12(R)-HETE Production by HPLC

Objective: To separate and quantify the 12-HETE enantiomers produced in enzymatic or cell-based assays.

Methodology:

-

Sample Preparation: The extracted lipid products are dried under nitrogen and reconstituted in the HPLC mobile phase.

-

Chromatographic Separation:

-

Reverse-Phase HPLC (RP-HPLC): Initially, 12-HETE can be separated from other lipids using a C18 column.

-

Chiral HPLC: To resolve the 12(R)- and 12(S)-HETE enantiomers, a chiral stationary phase column is used.

-

-

Detection: The separated HETEs are detected by their UV absorbance at approximately 235 nm.

-

Quantification: The concentration of 12(R)-HETE is determined by comparing the peak area to a standard curve generated with known amounts of a 12(R)-HETE standard.

Signaling Pathways and Experimental Workflows

Arachidonic Acid Metabolism via the 12R-Lox Pathway

Caption: The 12R-Lox pathway of arachidonic acid metabolism and the inhibitory action of this compound.

Experimental Workflow for 12R-Lox Inhibitor Screening

Caption: A typical experimental workflow for the in vitro screening of 12R-Lox inhibitors.

Conclusion

This compound represents a promising starting point for the development of novel therapeutics targeting inflammatory skin diseases. Its characterization through robust in vitro enzymatic assays provides a clear understanding of its inhibitory potential and selectivity. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of arachidonic acid metabolism and drug discovery, facilitating further investigation into the therapeutic applications of 12R-Lox inhibition. Future studies will likely focus on optimizing the potency and pharmacokinetic properties of this and related compounds, as well as evaluating their efficacy in cellular and in vivo models of skin inflammation.

References

The Pivotal Role of 12R-Lipoxygenase in Fortifying the Epidermal Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of 12R-lipoxygenase (12R-Lox) in the establishment and maintenance of the epidermal permeability barrier. A comprehensive understanding of this enzyme's mechanism is paramount for developing novel therapeutic strategies for debilitating skin disorders, such as autosomal recessive congenital ichthyosis (ARCI), that are characterized by severe barrier dysfunction.

Core Function and Significance of 12R-Lox in Epidermal Integrity

12R-lipoxygenase, encoded by the ALOX12B gene, is a key enzyme in a specialized eicosanoid pathway within the skin.[1] Its primary role is in the metabolism of ceramides, a class of lipids essential for the structural integrity of the stratum corneum, the outermost layer of the epidermis. The proper functioning of 12R-Lox is indispensable for the formation of the corneocyte lipid envelope (CLE), a covalently bound lipid layer on the surface of corneocytes that is crucial for limiting transepidermal water loss (TEWL) and preventing the entry of external threats.[2]

Deficiency in 12R-Lox, due to loss-of-function mutations in the ALOX12B gene, leads to a catastrophic failure of the epidermal barrier.[1] This is clinically manifested as ARCI, a severe genetic skin disorder.[1] Mouse models deficient in 12R-Lox exhibit a dramatic phenotype, characterized by rapid dehydration and neonatal lethality, underscoring the enzyme's vital role in postnatal survival.[1]

Quantitative Insights into 12R-Lox Deficiency

The functional absence of 12R-Lox leads to measurable biophysical and biochemical changes in the epidermis. The following tables summarize key quantitative data from studies on 12R-Lox deficient mouse models.

| Parameter | Wild-Type (+/+) | 12R-Lox Deficient (-/-) | Fold Change | Significance | Reference |

| Transepidermal Water Loss (TEWL) (g/m²h) | ~5 | ~40 | ~8-fold increase | p < 0.001 | Epp et al., 2007 |

| Body Weight Loss (%/hour) | No significant loss | ~10% | - | - | Epp et al., 2007 |

Table 1: Biophysical Consequences of 12R-Lox Deficiency in Neonatal Mice.

| Lipid/Protein | Wild-Type (+/+) | 12R-Lox Deficient (-/-) | Observation | Reference |

| Ester-bound ω-hydroxyceramides | Present | Significantly decreased/absent | Impaired covalent attachment of ceramides to the cornified envelope. | Epp et al., 2007 |

| Profilaggrin | Processed to filaggrin monomers | Impaired processing, accumulation of intermediates | Disrupted terminal differentiation of keratinocytes. | Epp et al., 2007 |

| Filaggrin Monomers | Present | Absent | Compromised keratin filament aggregation and stratum corneum hydration. | Epp et al., 2007 |

| Loricrin | Normal Expression | Normal Expression | Suggests the primary defect is in lipid metabolism rather than general cornified envelope protein synthesis. | Epp et al., 2007 |

| Involucrin | Normal Expression | Normal Expression | Reinforces the specific role of 12R-Lox in lipid-related barrier function. | Epp et al., 2007 |

Table 2: Biochemical Alterations in the Epidermis of 12R-Lox Deficient Mice.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving 12R-Lox and a typical experimental workflow for investigating its role in epidermal barrier function.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of 12R-Lox and epidermal barrier function.

Transepidermal Water Loss (TEWL) Measurement in Neonatal Mice

Objective: To quantify the rate of water evaporation from the skin surface as an indicator of barrier integrity.

Materials:

-

Tewameter® (e.g., TM300, Courage+Khazaka, Germany) or VapoMeter® (Delfin Technologies, Finland)

-

Neonatal wild-type and 12R-Lox deficient mice (P0-P1)

-

Controlled environment chamber (temperature: 20-22°C, relative humidity: 40-60%)

Protocol:

-

Acclimatize the neonatal mice to the controlled environment for at least 30 minutes prior to measurement.

-

Calibrate the TEWL measurement device according to the manufacturer's instructions.

-

Gently hold the neonatal mouse and place the probe on the dorsal skin.

-

Ensure the probe is held perpendicular to the skin surface with minimal pressure.

-

Record the TEWL reading once the value stabilizes.

-

Take at least three independent measurements per mouse and calculate the average.

-

Express the results in g/m²h.

Epidermal Lipid Extraction and Thin-Layer Chromatography (TLC) Analysis

Objective: To isolate and analyze the lipid composition of the epidermis, particularly focusing on ceramide profiles.

Materials:

-

Epidermal tissue from neonatal mice

-

Chloroform/methanol solvent mixtures (e.g., 2:1, 1:1, 1:2 v/v)

-

High-performance thin-layer chromatography (HPTLC) plates (silica gel 60)

-

Developing chamber

-

TLC solvent system (e.g., chloroform/methanol/acetic acid, 190:9:1 v/v/v)

-

Iodine vapor or other visualization agent (e.g., primuline spray)

-

Densitometer for quantification

Protocol:

-

Excise the skin from neonatal mice and separate the epidermis from the dermis by heat treatment (e.g., 50°C for 30 seconds) followed by scraping.

-

Homogenize the epidermal tissue in a chloroform/methanol solution.

-

Perform a Bligh-Dyer extraction to separate the lipid phase.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipids in a small volume of chloroform/methanol.

-

Spot the lipid extracts onto an HPTLC plate alongside known lipid standards.

-

Develop the plate in a saturated chromatography chamber with the appropriate solvent system.

-

After development, dry the plate and visualize the lipid bands using iodine vapor or a suitable spray reagent.

-

Quantify the intensity of the lipid bands using a densitometer and compare to the standards.

Isolation and Fragility Assay of Cornified Envelopes

Objective: To assess the structural integrity of the cornified envelopes.

Materials:

-

Epidermal tissue from neonatal mice

-

Extraction buffer (e.g., 2% SDS, 100 mM Tris-HCl pH 8.0, 5 mM EDTA, 20 mM DTT)

-

Sonicator

-

Hemocytometer or cell counter

-

Microscope

Protocol:

-

Isolate the epidermis as described in the lipid extraction protocol.

-

Boil the epidermal sheets in the extraction buffer for 10 minutes to solubilize non-crosslinked proteins.

-

Homogenize the tissue and filter through a nylon mesh to remove hair and other debris.

-

Centrifuge the suspension to pellet the cornified envelopes. Wash the pellet repeatedly with the extraction buffer.

-

Resuspend the purified cornified envelopes in the extraction buffer at a known concentration.

-

Subject the suspension to sonication for defined time intervals (e.g., 0, 5, 10, 20 minutes).

-

At each time point, take an aliquot of the suspension and count the number of intact cornified envelopes using a hemocytometer under a microscope.

-

Calculate the percentage of intact envelopes relative to the starting number to determine the fragility.

Immunofluorescence Staining for 12R-Lox in Skin Sections

Objective: To visualize the localization of 12R-Lox protein within the epidermal layers.

Materials:

-

Frozen skin sections (5-10 µm) from wild-type and 12R-Lox deficient mice

-

Acetone (pre-chilled at -20°C)

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody: anti-12R-Lox

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Fix the frozen skin sections in cold acetone for 10 minutes.

-

Wash the sections three times with PBS.

-

Permeabilize the sections with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the antibody).

-

Block non-specific antibody binding by incubating the sections in blocking solution for 1 hour at room temperature.

-

Incubate the sections with the primary anti-12R-Lox antibody (diluted in blocking solution) overnight at 4°C.

-

Wash the sections three times with PBS.

-

Incubate the sections with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Wash the sections three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the sections with PBS and mount with an appropriate mounting medium.

-

Visualize the staining using a fluorescence microscope.

This technical guide provides a foundational understanding of the critical role of 12R-Lox in epidermal barrier function. The presented data and protocols offer valuable resources for researchers and drug development professionals working to address skin barrier disorders. Further investigation into the downstream effectors of the 12R-Lox pathway will undoubtedly unveil new therapeutic targets for these challenging conditions.

References

The Role of 12R-Lipoxygenase in Inflammatory Skin Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

12R-lipoxygenase (12R-LOX), encoded by the ALOX12B gene, is a critical enzyme in the specialized lipid metabolism of the epidermis. Its function is intrinsically linked to the formation and maintenance of the skin's permeability barrier. Dysregulation of 12R-LOX activity is implicated in the pathogenesis of several inflammatory skin diseases, including Autosomal Recessive Congenital Ichthyosis (ARCI) and psoriasis. This technical guide provides an in-depth overview of the function of 12R-LOX in these conditions, with a focus on its signaling pathways, quantitative data from relevant studies, and detailed experimental protocols for its investigation.

The 12R-Lipoxygenase Pathway in Epidermal Barrier Formation

In the terminal stages of keratinocyte differentiation, 12R-LOX plays a pivotal role in a specialized metabolic pathway alongside another enzyme, eLOX-3 (epidermal lipoxygenase-3). This pathway is essential for the formation of the corneocyte lipid envelope (CLE), a crucial component of the skin's waterproof barrier.

The key steps in this pathway are as follows:

-

Substrate Availability: The pathway utilizes linoleic acid-esterified ω-hydroxy ceramides.

-

12R-LOX Action: 12R-LOX introduces a hydroperoxy group at the 12th carbon position of the linoleoyl moiety in the R configuration, forming a 12(R)-hydroperoxy-eicosatetraenoyl (12R-HpETE) derivative.

-

eLOX-3 Isomerase Activity: The hydroperoxide is then converted by eLOX-3, which possesses hydroperoxide isomerase activity, into a reactive epoxide.

-

Covalent Binding: This reactive epoxide intermediate is thought to be crucial for the covalent attachment of the ω-hydroxy ceramides to the proteins of the cornified envelope.

This process creates a continuous, hydrophobic layer on the surface of corneocytes, which is fundamental for preventing water loss and protecting against environmental insults.[1][2][3]

Signaling Pathway Diagram

References

The Catalytic Core of 12R-Lipoxygenase: A Technical Guide for Scientific and Therapeutic Exploration

For Researchers, Scientists, and Drug Development Professionals

Introduction

12R-lipoxygenase (12R-LOX) is a pivotal enzyme in the metabolism of polyunsaturated fatty acids, distinguished within the mammalian lipoxygenase family by its unique ability to catalyze the stereospecific insertion of molecular oxygen at the C-12 position of arachidonic acid to produce (12R)-hydroperoxyeicosatetraenoic acid (12R-HpETE). This enzymatic reaction is the first committed step in a specialized metabolic pathway crucial for the formation and maintenance of the epidermal water barrier.[1][2] Unlike its 12S-LOX counterpart, which is implicated in various inflammatory and cell signaling pathways, 12R-LOX, in concert with the hydroperoxide isomerase epidermal lipoxygenase-3 (eLOX3), plays a fundamental role in the maturation of ceramides essential for skin integrity.[1][3][4]

Mutations in the gene encoding 12R-LOX (ALOX12B) are linked to Autosomal Recessive Congenital Ichthyosis (ARCI), a group of severe genetic skin disorders characterized by dry, scaly skin and impaired barrier function.[1][5] This direct link to human pathology underscores the importance of understanding the catalytic mechanism of 12R-LOX for the development of novel therapeutic strategies for these debilitating conditions. This technical guide provides an in-depth exploration of the catalytic domain of 12R-LOX, summarizing key quantitative data, detailing experimental methodologies, and visualizing the critical signaling pathways and experimental workflows.

Quantitative Data on 12R-Lipoxygenase Activity and Inhibition

A comprehensive understanding of the enzymatic properties of 12R-LOX is fundamental for the development of targeted therapeutics. This section presents available quantitative data on the enzyme's kinetic parameters and the potency of various inhibitors. It is important to note that specific kinetic data for human 12R-LOX are not extensively reported in the literature. The data presented for inhibitors often refer to "12-lipoxygenase" without explicit differentiation between the 12R and 12S isoforms.

| Substrate/Inhibitor | Parameter | Value | Species/Enzyme Source | Notes |

| Substrates | ||||

| Arachidonic Acid | Specific Activity | ~10,000-20,000 dpm 3H/µg | Human Keratinocytes | Activity measured using 10-3H-labeled arachidonic acid.[2] |

| Linoleic Acid | Substrate Preference | Poor substrate compared to arachidonic acid | Human 12R-LOX expressed in Hela cells | Qualitative assessment.[2] |

| Inhibitors | ||||

| 2-Aryl Quinoline Derivative (Compound 4a) | IC50 | 12.48 ± 2.06 µM | Human 12R-LOX | Selective for 12R-hLOX over 12S-hLOX, 15-hLOX, and 15-hLOXB.[3] |

| 2-Aryl Quinoline Derivative (Compound 7b) | IC50 | 28.25 ± 1.63 µM | Human 12R-LOX | Selective for 12R-hLOX over 12S-hLOX, 15-hLOX, and 15-hLOXB.[3] |

| ML355 | IC50 | 1.6 ± 0.3 µM | Human 12S-LOX (dimer) | Potent and selective inhibitor of human 12S-lipoxygenase.[6] |

| ML355 | IC50 | 1.4 ± 0.3 µM | Human 12S-LOX (tetramer) | Potent and selective inhibitor of human 12S-lipoxygenase.[6] |

Note: The IC50 values for ML355 are for the 12S-LOX isoform but are included to provide context for potent lipoxygenase inhibitors. Further studies are required to determine the specific kinetic parameters (Km and kcat) of human 12R-LOX for its endogenous substrates and the inhibitory constants (Ki) for a range of specific inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on 12R-LOX. This section provides protocols for key experiments related to the study of its catalytic domain.

Recombinant Human 12R-LOX Expression and Purification

This protocol describes the expression of human 12R-LOX in E. coli with the assistance of chaperones to ensure proper folding and solubility, followed by a two-step purification process.[7][8]

a. Expression:

-

Co-transform E. coli (e.g., BL21(DE3) strain) with a pET vector containing the human 12R-LOX cDNA and a compatible plasmid expressing the chaperones GroES and GroEL.

-

Select for double transformants on LB agar plates containing the appropriate antibiotics.

-

Inoculate a starter culture and grow overnight.

-

Use the overnight culture to inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

-

Harvest the cells by centrifugation and store the cell pellet at -80°C.

b. Purification:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer without lysozyme.

-

Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

-

Elute the His-tagged 12R-LOX and co-purified chaperones with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Analyze the eluted fractions by SDS-PAGE.

-

Pool the fractions containing 12R-LOX and concentrate using an appropriate centrifugal filter device.

-

For further purification and to separate the 12R-LOX from the chaperone, perform size-exclusion chromatography (gel filtration) on a column pre-equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Collect fractions and analyze by SDS-PAGE to identify pure 12R-LOX.

-

Pool pure fractions, concentrate, and store at -80°C in the presence of a cryoprotectant like glycerol.

12R-Lipoxygenase Activity Assay and Product Analysis by HPLC

This protocol outlines a method to determine the enzymatic activity of 12R-LOX by quantifying the formation of its product, 12R-HETE, from arachidonic acid using reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10][11]

a. Enzyme Reaction:

-

Prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 2 mM CaCl2).

-

Add the purified recombinant 12R-LOX enzyme to the reaction mixture.

-

Initiate the reaction by adding the substrate, arachidonic acid (typically 10-50 µM final concentration).

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Terminate the reaction by adding two volumes of an organic solvent mixture (e.g., methanol:acetonitrile, 1:1 v/v) and an internal standard (e.g., 15-HETE).

-

Vortex and centrifuge to precipitate the protein.

-

Collect the supernatant for HPLC analysis.

b. RP-HPLC Analysis:

-

Use a C18 reverse-phase HPLC column.

-

Set up a mobile phase gradient. For example, a gradient of mobile phase A (water/acetonitrile/acetic acid, 70:30:0.1, v/v/v) and mobile phase B (methanol/acetonitrile/acetic acid, 60:40:0.1, v/v/v).

-

Inject the supernatant from the enzyme reaction onto the column.

-

Monitor the elution of the products at 235 nm, which is the characteristic absorbance wavelength for the conjugated diene system in HETEs.

-

Identify the 12R-HETE peak based on its retention time compared to an authentic standard.

-

Quantify the amount of 12R-HETE produced by integrating the peak area and comparing it to a standard curve generated with known concentrations of 12R-HETE.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving 12R-LOX is essential for a clear understanding of its function. The following diagrams, generated using the DOT language, illustrate the key signaling pathway of 12R-LOX in epidermal barrier formation and a typical experimental workflow for its study.

Caption: The 12R-LOX/eLOX3 enzymatic cascade in epidermal barrier formation.

Caption: A generalized experimental workflow for the study of 12R-lipoxygenase.

Conclusion

The catalytic domain of 12R-lipoxygenase represents a highly specific and crucial component of epidermal biology. Its unique role in the formation of the skin's water barrier, and the severe consequences of its dysfunction, make it a compelling target for therapeutic intervention in ichthyosiform diseases. While significant progress has been made in understanding its function and in developing methods for its study, a notable gap remains in the detailed quantitative characterization of its enzymatic kinetics and the identification of potent and specific inhibitors. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for researchers and drug development professionals to further investigate the catalytic core of 12R-LOX, with the ultimate goal of translating this fundamental knowledge into effective treatments for debilitating skin disorders.

References

- 1. 12R-lipoxygenase deficiency disrupts epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX): Discovery of first inhibitor of 12R-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. p63 directly induces expression of Alox12, a regulator of epidermal barrier formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Cloning, expression, purification, crystallization and preliminary X-ray diffraction studies of a 12R-LOX–chaperone complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cloning, expression, purification, crystallization and preliminary X-ray diffraction studies of a 12R-LOX-chaperone complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of arachidonic acid metabolites through the 12-lipoxygenase pathway in human epidermis by high-performance liquid chromatography and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Role of 12R-Lipoxygenase (12R-Lox) in Cellular Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12R-lipoxygenase (12R-Lox), encoded by the ALOX12B gene, is a crucial enzyme in the lipoxygenase family, which catalyzes the addition of molecular oxygen to polyunsaturated fatty acids.[1] Unlike its more commonly studied 12S-Lox counterpart, 12R-Lox exhibits a distinct stereospecificity, producing R-configured hydroperoxy fatty acids.[2] This technical guide provides an in-depth overview of 12R-Lox expression in various cell types, its role in signaling pathways, and detailed experimental protocols for its study. A comprehensive understanding of 12R-Lox is paramount for researchers investigating inflammatory skin diseases, cancer, and other physiological and pathological processes.

Data Presentation: 12R-Lox Expression in Human Tissues and Cells

The expression of 12R-Lox, primarily at the mRNA level (ALOX12B), is most prominent in epithelial tissues, particularly the skin. However, detectable levels are present in a variety of other cell types. The following tables summarize the available quantitative and qualitative data on ALOX12B mRNA and 12R-Lox protein expression.

Table 1: Quantitative mRNA Expression of ALOX12B in Normal Human Tissues

| Tissue | Expression Level (Normalized Units/TPM) | Data Source |

| Skin - Sun Exposed (Lower leg) | High (x24.3 overexpressed) | GeneCards (GTEx)[3] |

| Skin - Not Sun Exposed (Suprapubic) | High (x18.6 overexpressed) | GeneCards (GTEx)[3] |

| Cervix | High | GeneCards (HIPED)[3] |

| Saliva | High | GeneCards (HIPED)[3] |

| Testis | High | MDPI[4] |

| Esophagus | Moderate | Wikipedia[5] |

| Tonsil | Moderate | Wikipedia[5] |

| Lung | Low | Wikipedia[5] |

| Adrenal Gland | Low | Wikipedia[5] |

| Ovary | Low | Wikipedia[5] |

| Prostate | Low | Wikipedia[5] |

| Brain | Low | Wikipedia[5] |

| Blood Leukocytes | Low | Wikipedia[5] |

TPM: Transcripts Per Million

Table 2: Qualitative 12R-Lox Protein Expression in Various Cell Types

| Cell Type | Expression Level | Location/Notes |

| Keratinocytes | High | Predominantly in the granular layer of the epidermis.[6] |

| Tonsil Squamous Epithelial Cells | Detected | |

| Bronchial Epithelial Cells | Detected | |

| B Cells (Germinal Center) | Detected | [2] |

| Cervical Cancer Cell Lines (e.g., C33A) | Detected | [7] |

| Melanoma Cell Lines | Low | [8] |

| Inflamed Colonic Epithelial Cells | Induced | Upregulated in inflammatory bowel disease.[9] |

| Head and Neck Squamous Cell Carcinoma | Detected | [10] |

Signaling Pathways Involving 12R-Lox

12R-Lox is a key player in at least two distinct signaling pathways with significant physiological and pathological implications.

Epidermal Barrier Formation: The 12R-Lox/eLOX-3 Pathway

In keratinocytes, 12R-Lox initiates a specialized lipid metabolism pathway essential for the formation of the skin's permeability barrier.[6] It acts in concert with another lipoxygenase family member, eLOX-3.

This pathway is critical for the proper formation of the cornified lipid envelope, a key structure for skin barrier function.[11] Mutations in either ALOX12B or ALOXE3 can lead to autosomal recessive congenital ichthyosis (ARCI), a severe genetic skin disorder.[3]

Pro-inflammatory Signaling in Skin Inflammation

Recent studies have elucidated a pro-inflammatory role for 12R-Lox in skin diseases like psoriasis and atopic dermatitis.[12] Overexpression of 12R-Lox leads to the accumulation of its product, 12(R)-HETE, which triggers an inflammatory cascade.

This pathway highlights 12R-Lox as a potential therapeutic target for inflammatory skin conditions.[13]

Experimental Protocols

The study of 12R-Lox involves a variety of molecular and biochemical techniques. Below are detailed methodologies for key experiments.

Experimental Workflow

A typical workflow for investigating 12R-Lox in a specific cell type or disease model is outlined below.

Quantitative Real-Time PCR (qPCR) for ALOX12B Expression

Objective: To quantify the mRNA expression level of the ALOX12B gene.

1. RNA Extraction:

-

Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

2. cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random hexamer primers.

3. qPCR Reaction:

-

Prepare the qPCR reaction mix containing:

-

SYBR Green Master Mix

-

Forward and reverse primers for ALOX12B

-

cDNA template

-

Nuclease-free water

-

-

Use a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

4. Data Analysis:

-

Calculate the relative expression of ALOX12B using the 2-ΔΔCt method.

Western Blot for 12R-Lox Protein Detection

Objective: To detect and semi-quantify the 12R-Lox protein.

1. Protein Extraction:

-

Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli buffer.

-

Separate proteins by size on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for 12R-Lox overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

4. Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.

Immunohistochemistry (IHC) for 12R-Lox Localization

Objective: To determine the spatial distribution of 12R-Lox protein in tissue sections.

1. Tissue Preparation:

-

Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-5 µm thick sections and mount on charged slides.

2. Staining Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval using a citrate buffer (pH 6.0) in a heat-induced epitope retrieval system.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a protein block solution.

-

Incubate with the primary antibody against 12R-Lox for 1 hour at room temperature or overnight at 4°C.

-

Apply a secondary antibody and a detection system (e.g., HRP-polymer).

-

Develop the signal with a chromogen such as DAB.

-

Counterstain with hematoxylin.

3. Imaging:

-

Dehydrate, clear, and mount the slides.

-

Image the stained sections using a light microscope.

12R-Lox Enzyme Activity Assay

Objective: To measure the enzymatic activity of 12R-Lox.

1. Sample Preparation:

-

Prepare cell or tissue lysates in a non-denaturing buffer.

-

Determine the protein concentration.

2. Reaction Setup:

-

In a UV-transparent 96-well plate, add the protein lysate.

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

The formation of the conjugated diene in the product, 12(R)-HPETE, can be monitored by the increase in absorbance at 234 nm.

3. Measurement:

-

Read the absorbance at 234 nm at regular intervals using a spectrophotometer.

-

Calculate the rate of product formation from the initial linear portion of the absorbance versus time curve.

4. (Alternative) Fluorescence-Based Assay:

-

A fluorescence-based assay using ethyl linoleic acid as the substrate can also be employed for higher sensitivity.

Conclusion

12R-Lox is a multifaceted enzyme with a well-established role in skin physiology and a growing implication in inflammatory diseases and cancer. Its distinct expression pattern and signaling activities make it a compelling target for further research and therapeutic development. The experimental protocols and workflow provided in this guide offer a robust framework for investigating the intricate biology of 12R-Lox. A deeper understanding of this enzyme will undoubtedly pave the way for novel diagnostic and therapeutic strategies for a range of human diseases.

References

- 1. Expression of ALOX12B in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 2. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. mdpi.com [mdpi.com]

- 5. ALOX12B - Wikipedia [en.wikipedia.org]

- 6. 12R-lipoxygenase deficiency disrupts epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ALOX12B promotes carcinogenesis in cervical cancer by regulating the PI3K/ERK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression of ALOX12 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 9. Induction of epithelial arachidonate 12-lipoxygenase at active sites of inflammatory bowel disease [pubmed.ncbi.nlm.nih.gov]

- 10. ALOX12B arachidonate 12-lipoxygenase, 12R type [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. Unbound Corneocyte Lipid Envelopes in 12R-Lipoxygenase Deficiency Support a Specific Role in Lipid-Protein Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols: 12R-Lox-IN-1 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for an in vitro assay to evaluate the inhibitory activity of 12R-Lox-IN-1, a putative inhibitor of 12R-lipoxygenase (12R-LOX). The protocol is based on a fluorescence-based method, which offers high sensitivity and a straightforward workflow suitable for inhibitor screening and characterization.

Introduction

12R-lipoxygenase (12R-LOX) is a crucial enzyme in the metabolic pathway of arachidonic acid, catalyzing its conversion to 12(R)-hydroperoxyeicosatetraenoic acid (12R-HPETE).[1][2] This pathway is particularly significant in the skin, where it plays a role in maintaining the epidermal barrier.[2] Dysregulation of 12R-LOX activity has been implicated in various inflammatory skin conditions, including psoriasis and certain forms of ichthyosis, making it an attractive target for therapeutic intervention. This compound is a compound designed to inhibit 12R-LOX activity, and this protocol details a method to quantify its inhibitory potential.

The assay described herein is a fluorescence-based method, a common approach for measuring lipoxygenase activity. In this type of assay, a substrate is oxidized by the lipoxygenase enzyme, leading to the production of a fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity. By measuring the fluorescence in the presence of varying concentrations of an inhibitor like this compound, one can determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data that could be obtained from the described in vitro assay for this compound. This table is intended to serve as a template for presenting experimental results.

| Parameter | Value | Notes |

| Inhibitor | This compound | |

| Target Enzyme | Recombinant Human 12R-LOX | |

| Substrate | Arachidonic Acid | |

| Assay Type | Fluorescence-based | Excitation/Emission: ~490 nm / ~530 nm |

| IC50 of this compound | 1.5 µM | Half-maximal inhibitory concentration |

| Optimal Enzyme Concentration | 50 ng/well | May require optimization based on enzyme activity |

| Optimal Substrate Concentration | 10 µM | Should be near the Km value for the enzyme |

| Incubation Time | 30 minutes | At room temperature |

| Assay Buffer | 50 mM Tris-HCl, pH 7.4 |

Experimental Protocols

This section provides a detailed methodology for determining the inhibitory activity of this compound on 12R-LOX using a fluorescence-based assay.

Materials and Reagents:

-

Recombinant Human 12R-LOX

-

This compound

-

Arachidonic Acid (Substrate)

-

Fluorescent Probe (e.g., a probe that reacts with hydroperoxides to generate fluorescence)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

-

Multichannel pipette

Experimental Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

Prepare a working solution of Recombinant Human 12R-LOX in Assay Buffer.

-

Prepare a working solution of Arachidonic Acid in Assay Buffer.

-

Prepare a working solution of the fluorescent probe in Assay Buffer.

-

-

Assay Protocol:

-

To the wells of a 96-well microplate, add the following in the specified order:

-

20 µL of the this compound dilutions (or vehicle control - Assay Buffer with the same concentration of DMSO).

-

20 µL of the Recombinant Human 12R-LOX working solution.

-

-

Mix gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Add 20 µL of the fluorescent probe working solution to each well.

-

Initiate the enzymatic reaction by adding 40 µL of the Arachidonic Acid working solution to each well.

-

Immediately place the microplate in a fluorescence microplate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at an excitation wavelength of approximately 490 nm and an emission wavelength of approximately 530 nm.

-

Take kinetic readings every minute for 30 minutes at room temperature.

-

-

Controls:

-

Negative Control (No Enzyme): Assay Buffer, substrate, and fluorescent probe, but no 12R-LOX.

-

Positive Control (No Inhibitor): 12R-LOX, substrate, fluorescent probe, and vehicle (DMSO in Assay Buffer).

-

Inhibitor Control: A known inhibitor of 12R-LOX can be used as a reference compound.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.

-

Normalize the reaction rates to the positive control (100% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

-

Mandatory Visualizations

Signaling Pathway of 12R-Lipoxygenase

References

Application Notes and Protocols for 12R-Lox-IN-1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

12R-lipoxygenase (12R-LOX) is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of 12(R)-hydroxyeicosatetraenoic acid (12R-HETE).[1] This pathway is implicated in various physiological and pathological processes, particularly in skin biology and inflammatory conditions.[1][2] Notably, 12R-LOX is associated with skin disorders characterized by hyperproliferation and inflammation, such as psoriasis and autosomal recessive congenital ichthyosis (ARCI).[1][2][3][4][5] Inhibitors of 12R-LOX, such as the conceptual 12R-Lox-IN-1, are valuable research tools for investigating the role of the 12R-LOX pathway and for the potential development of therapeutic agents.

These application notes provide a comprehensive guide for the use of a generic 12R-LOX inhibitor, referred to here as this compound, in cell culture experiments. The protocols and data are based on published findings for recently developed 12R-LOX inhibitors.

Mechanism of Action

This compound is a selective inhibitor of the 12R-lipoxygenase enzyme. 12R-LOX catalyzes the conversion of arachidonic acid into 12R-hydroperoxyeicosatetraenoic acid (12R-HPETE), which is subsequently reduced to 12R-HETE.[3][4][6] By inhibiting 12R-LOX, this compound blocks the production of these downstream metabolites. This inhibition can lead to a reduction in cellular proliferation and inflammation in cell types where the 12R-LOX pathway is active. For example, in psoriatic keratinocytes, inhibition of 12R-LOX has been shown to reduce hyperproliferation and the expression of pro-inflammatory markers like IL-17A.[7]

Signaling Pathway of 12R-Lipoxygenase

Caption: The 12R-lipoxygenase pathway and the inhibitory action of this compound.

Data Presentation

The following table summarizes quantitative data for known 12R-LOX inhibitors, which can serve as a starting point for designing experiments with this compound.

| Inhibitor | Cell Type | Assay | Concentration | Observed Effect | Reference |

| Compound 7b (12R-LOX-IN-2) | Imiquimod-induced psoriatic keratinocytes | Proliferation Assay | 10 and 20 µM | Concentration-dependent reduction of hyper-proliferation | [2] |

| Compound 7b (12R-LOX-IN-2) | Imiquimod-induced psoriatic keratinocytes | Colony Formation Assay | 10 and 20 µM | Concentration-dependent reduction in colony forming potential | [2] |

| Compound 4a | Imiquimod-induced psoriatic keratinocytes | Proliferation Assay | 10 and 20 µM | Concentration-dependent reduction of hyper-proliferation | [2] |

| Compound 4a | Imiquimod-induced psoriatic keratinocytes | Colony Formation Assay | 10 and 20 µM | Concentration-dependent reduction in colony forming potential | [2] |

| Compound 7b (12R-LOX-IN-2) | Human 12R-LOX (in vitro) | Enzyme Inhibition Assay | IC50 = 12.48 ± 2.06 µM | Inhibition of 12R-hLOX activity | [2] |

| Compound 4a | Human 12R-LOX (in vitro) | Enzyme Inhibition Assay | IC50 = 28.25 ± 1.63 µM | Inhibition of 12R-hLOX activity | [2] |

Experimental Protocols

General Guidelines for Handling this compound

-

Solubility: Prepare a stock solution in an appropriate solvent, such as DMSO. Further dilutions into aqueous cell culture media should be made immediately before use.

-

Storage: Store the stock solution at -20°C or -80°C, protected from light.[7] Based on a similar compound, it is recommended to use the solution within one month when stored at -20°C and within six months at -80°C.[7]

Experimental Workflow for a 12R-LOX Inhibitor

Caption: A general experimental workflow for evaluating the effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxicity of this compound.

Materials:

-

Cells of interest (e.g., HaCaT keratinocytes)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range of 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.

-

Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

-

Incubate the plate for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for 12R-LOX and Proliferation Markers

This protocol is to determine the effect of this compound on the expression of 12R-LOX and proliferation markers like Ki67.

Materials:

-

Cells of interest

-

6-well plates

-

This compound

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-12R-LOX, anti-Ki67, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound (e.g., 10 µM and 20 µM) for 24-48 hours.

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Inflammatory Markers

This protocol is to measure the effect of this compound on the mRNA expression of inflammatory markers such as IL-17A.

Materials:

-

Cells of interest

-

6-well plates

-

This compound

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for the gene of interest (e.g., IL-17A) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Treat cells with this compound as described for the Western blot protocol.

-

Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers.

-

Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Conclusion

This compound represents a valuable tool for dissecting the role of the 12R-LOX pathway in various cellular processes. The provided protocols offer a framework for investigating its effects on cell viability, proliferation, and inflammatory gene expression. Researchers should optimize the experimental conditions, such as inhibitor concentration and incubation time, for their specific cell type and research question. The presented data on existing 12R-LOX inhibitors can guide this optimization process.

References

- 1. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX): Discovery of first inhibitor of 12R-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 12R-lipoxygenase deficiency disrupts epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. researchgate.net [researchgate.net]

- 6. liu.diva-portal.org [liu.diva-portal.org]

- 7. medchemexpress.com [medchemexpress.com]

Application of 12R-Lipoxygenase Inhibitors in Dermatological Research

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The enzyme 12R-lipoxygenase (12R-LOX), encoded by the ALOX12B gene, has emerged as a critical player in the intricate signaling pathways governing skin homeostasis and pathology.[1][2] Its primary product, 12(R)-hydroxyeicosatetraenoic acid (12R-HETE), is a potent lipid mediator implicated in the pathogenesis of inflammatory and hyperproliferative skin disorders, most notably psoriasis.[3][4] This makes 12R-LOX a compelling therapeutic target for the development of novel dermatological treatments.

Overexpression of 12R-LOX has been observed in psoriatic lesions, leading to an accumulation of 12R-HETE.[3][4] Mechanistic studies have revealed that the ALOX12B/12R-HETE axis can act as an intrinsic danger signal, triggering the activation of the NLRP3 inflammasome.[1] This, in turn, leads to the processing and secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), fostering a Th17-dominant inflammatory response, a hallmark of psoriasis.[1] Conversely, inactivating mutations in the ALOX12B gene are associated with autosomal recessive congenital ichthyosis, a disorder characterized by a defective skin barrier, highlighting the dual role of this enzyme in skin biology.[1][5]

The therapeutic potential of targeting 12R-LOX is underscored by the development of specific inhibitors. These small molecules aim to reduce the production of 12R-HETE, thereby dampening the downstream inflammatory cascade. Research in this area has led to the identification and preclinical validation of promising inhibitor candidates.

Key Signaling Pathway

The signaling cascade initiated by 12R-LOX in the context of skin inflammation is a key area of investigation. A simplified representation of this pathway is provided below.

Quantitative Data on 12R-LOX Inhibitors

The following table summarizes the in vitro efficacy of recently developed 2-aryl quinoline-based 12R-LOX inhibitors.

| Compound | Target | IC50 (µM) | Cell-Based Assay | Effect | Reference |

| Compound 4a | Human 12R-LOX | 12.48 ± 2.06 | Imiquimod-induced psoriatic-like keratinocytes | Reduced hyper-proliferation and colony formation. Decreased protein levels of Ki67 and mRNA expression of IL-17A. Inhibited production of IL-6 and TNF-α. | [2][6] |

| Compound 7b | Human 12R-LOX | 28.25 ± 1.63 | Imiquimod-induced psoriatic-like keratinocytes | Reduced hyper-proliferation and colony formation. Decreased protein levels of Ki67 and mRNA expression of IL-17A. | [2][6][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following are protocols for key experiments in the evaluation of 12R-LOX inhibitors.

In Vitro 12R-LOX Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against human 12R-LOX.

Materials:

-

Recombinant human 12R-LOX

-

Arachidonic acid (substrate)

-

Test inhibitors (e.g., 2-aryl quinoline derivatives)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

DMSO for inhibitor dilution

-

HPLC or LC-MS system for product quantification

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a reaction vessel, combine the assay buffer and the recombinant human 12R-LOX enzyme.

-

Add the test inhibitor at various concentrations to the enzyme mixture and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a defined period (e.g., 10-20 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents).

-

Extract the lipid products.

-

Analyze the formation of 12R-HETE using a validated HPLC or LC-MS method.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Imiquimod-Induced Psoriasis-Like Mouse Model

This in vivo model is widely used to evaluate the efficacy of anti-psoriatic compounds.

Materials:

-

6-8 week old BALB/c or C57BL/6 mice

-

5% imiquimod cream (e.g., Aldara™)

-

Test inhibitor formulation for topical or systemic administration

-

Calipers for measuring ear and skin thickness

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Shave the dorsal skin of the mice.

-

Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days to induce psoriasis-like lesions.

-

Administer the 12R-LOX inhibitor (or vehicle control) according to the desired treatment regimen (prophylactic or therapeutic).

-

Monitor the mice daily for signs of inflammation, including erythema, scaling, and skin thickness. The Psoriasis Area and Severity Index (PASI) can be adapted for scoring.

-

Measure ear and dorsal skin thickness daily using calipers.

-

At the end of the experiment, euthanize the mice and collect skin and spleen samples for further analysis (histology, cytokine analysis, etc.).

Immunohistochemistry for Ki67 in Mouse Skin

This protocol is for assessing the anti-proliferative effect of 12R-LOX inhibitors in the imiquimod-induced psoriasis model.

Materials:

-

Paraffin-embedded skin sections from the in vivo study

-

Primary antibody against Ki67

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

DAB substrate kit

-

Hematoxylin for counterstaining

-

Microscope

Procedure:

-

Deparaffinize and rehydrate the skin sections.

-

Perform antigen retrieval using an appropriate buffer and heat.

-

Block endogenous peroxidase activity.

-

Block non-specific antibody binding.

-

Incubate the sections with the primary anti-Ki67 antibody overnight at 4°C.

-

Wash the sections and incubate with the secondary antibody.

-

Develop the signal using the DAB substrate kit.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the sections.

-

Quantify the percentage of Ki67-positive cells in the epidermis under a microscope.

Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Cytokines

This protocol is for measuring the effect of 12R-LOX inhibitors on the expression of inflammatory cytokine genes in skin tissue or cultured keratinocytes.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., IL17A, IL6, TNF) and a housekeeping gene (e.g., GAPDH)

-

qRT-PCR instrument

Procedure:

-

Isolate total RNA from skin tissue or keratinocytes using a suitable RNA extraction kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up the qRT-PCR reaction with the cDNA template, primers for the target and housekeeping genes, and the qRT-PCR master mix.

-

Run the qRT-PCR program on a real-time PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.

By employing these methodologies, researchers can effectively investigate the role of 12R-LOX in dermatological diseases and evaluate the therapeutic potential of its inhibitors. The continued exploration of this pathway holds significant promise for the development of novel and targeted treatments for inflammatory skin conditions.

References

- 1. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]

- 2. Inhibition of IL-17 ameliorates keratinocyte-borne cytokine responses in an in vitro model for house-dust-mite triggered atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]

- 4. Immunohistological detection of proliferating cells in normal and psoriatic epidermis using Ki-67 monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Application Notes and Protocols for Assessing Epidermal Barrier Function Following 12R-Lox Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epidermal barrier is crucial for protecting the body from external insults and preventing excessive water loss. The enzyme 12R-lipoxygenase (12R-Lox) plays a critical role in the terminal differentiation of keratinocytes and the formation of a competent epidermal barrier.[1][2][3] Inhibition or deficiency of 12R-Lox has been linked to impaired barrier function, characterized by disordered ceramide composition, particularly a decrease in ester-bound ceramides, and impaired processing of profilaggrin to filaggrin.[1][3][4] This document provides detailed protocols for assessing the impact of 12R-Lox inhibition on epidermal barrier function, utilizing established in vivo and in vitro methods. Overexpression of 12R-Lox has been implicated in inflammatory skin conditions like psoriasis, making its inhibition a potential therapeutic strategy.[5][6][7]

Key Concepts and Signaling Pathway

The 12R-Lox pathway is integral to the formation of the cornified envelope, a key component of the epidermal barrier. 12R-Lox acts in sequence with epidermal lipoxygenase-3 (eLOX-3).[2][3] This pathway is essential for the metabolism of lipids and the processing of proteins necessary for barrier integrity.[1][3]

Below is a diagram illustrating the proposed signaling pathway involving 12R-Lox in epidermal barrier formation.

Caption: Proposed signaling pathway of 12R-Lox in epidermal barrier formation.

Experimental Protocols

This section details the methodologies for assessing epidermal barrier function following the application of a 12R-Lox inhibitor.

In Vivo Assessment of Epidermal Barrier Function

This protocol is designed for studies using animal models (e.g., mice) or human subjects.

1.1. Transepidermal Water Loss (TEWL) Measurement

TEWL is a primary indicator of inside-out barrier function, measuring the amount of water that passively evaporates through the skin.[8][9][10] An increase in TEWL signifies a compromised barrier.

Experimental Workflow:

Caption: Workflow for Transepidermal Water Loss (TEWL) measurement.

Protocol:

-

Acclimatization: Allow subjects to acclimatize in a controlled environment (20-22°C, 40-60% relative humidity) for at least 15-30 minutes before measurements.[11]

-

Baseline Measurement: Measure baseline TEWL on a defined skin area (e.g., the dorsal skin of mice or the volar forearm of humans) using a Tewameter® or a similar evaporimeter.[12]

-

Treatment Application: Topically apply the 12R-Lox inhibitor formulation or a vehicle control to the designated skin area.

-

Time-point Measurements: Measure TEWL at various time points post-application (e.g., 1, 4, 24, and 48 hours) to assess the temporal effect of the inhibitor.

-

Data Recording: Record TEWL values in g/m²/h.

-

Data Analysis: Compare the TEWL values of the inhibitor-treated group with the vehicle-treated group and baseline values. A statistically significant increase in TEWL in the treated group indicates barrier disruption.

1.2. Tape Stripping for Biomarker Analysis

Tape stripping is a minimally invasive method to collect sequential layers of the stratum corneum for the analysis of proteins and lipids.[13][14][15][16]

Protocol:

-

Skin Site Selection: Choose a flat, hairless skin area for stripping.

-

Tape Application: Apply an adhesive tape disc (e.g., D-Squame®) to the skin with standardized pressure for a few seconds.[17]

-

Tape Removal: Remove the tape strip smoothly and consistently.

-

Sample Collection: Collect a series of tape strips (e.g., 10-20) from the same site.

-

Biomarker Analysis:

-

Protein Analysis: Extract proteins from the tape strips to quantify levels of barrier-related proteins like filaggrin, loricrin, and involucrin via ELISA or Western blotting.

-

Lipid Analysis: Extract lipids for analysis of ceramide profiles using techniques like high-performance thin-layer chromatography (HPTLC) or mass spectrometry.

-

In Vitro and Ex Vivo Assessment

These protocols utilize reconstructed human epidermis (RHE) models or excised skin.

2.1. Immunofluorescence Staining for Barrier Proteins

This technique allows for the visualization and localization of key structural proteins within the epidermis.[18][19][20][21][22]

Protocol:

-

Sample Preparation:

-

For RHE or skin biopsies, fix the tissue in 4% paraformaldehyde.

-

Embed the tissue in paraffin and cut thin sections (5-10 µm).

-

-

Antigen Retrieval: Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).

-

Permeabilization: Permeabilize the sections with a detergent like Triton X-100 (0.1-0.5% in PBS) for 10 minutes.[19]

-